9-Phenylanthracene
Overview
Description
9-Phenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a phenyl group attached at the ninth position. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 9-Phenylanthracene is the electron-rich regions of molecules, as it acts as an electron-donating compound . This property is due to its planar structure, which is achieved by constraining the molecule in a coplanar fashion by two methylene tethers .
Mode of Action
This compound interacts with its targets by donating electrons. The rigid planarization of the molecule increases its electron-donating character . This interaction induces a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense fluorescence .
Biochemical Pathways
This compound primarily affects the optoelectronic properties of materials. It is used as a building block for fluorescent materials due to its electron-donating character and the resulting intense fluorescence . In addition, it has been shown to exhibit weak ferromagnetism when intercalated with potassium .
Result of Action
The interaction of this compound with its targets results in a change in the optoelectronic properties of the system. Specifically, it induces a bathochromic shift of absorption and an increase in the molar absorption coefficient . This leads to intense fluorescence, making this compound a promising building block for fluorescent materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alkali metals such as potassium can tune the physicochemical properties of this compound, leading to phenomena such as weak ferromagnetism . Furthermore, the optoelectronic properties of this compound, including its fluorescence, can be affected by the surrounding environment, such as the presence of other molecules or changes in temperature and pressure .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Phenylanthracene are primarily related to its electron-donating character . This property is increased due to the rigid planarization of the compound
Cellular Effects
Its electron-donating character and potential as a fluorescent material suggest that it could influence cellular processes related to these properties .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its electron-donating character . This property is increased due to the rigid planarization of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses phenylboronic acid and 9-bromoanthracene as starting materials, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as efficient purification techniques like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Phenylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-Phenylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and photodynamic therapy.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Phenylanthracene.
Anthracene: The parent compound, which lacks the phenyl group at the ninth position, has different photophysical properties.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: A derivative with additional functional groups that modify its properties for specific applications
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its electron-donating character and fluorescence properties. This makes it a valuable compound for developing advanced materials in optoelectronics and other fields .
Properties
IUPAC Name |
9-phenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXLGUQZVKOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075254 | |
Record name | Anthracene, 9-phenyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 9-Phenylanthracene | |
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Vapor Pressure |
0.00000009 [mmHg] | |
Record name | 9-Phenylanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
602-55-1 | |
Record name | 9-Phenylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9-Phenylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-PHENYLANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90796 | |
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Record name | Anthracene, 9-phenyl- | |
Source | EPA DSSTox | |
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Record name | 9-phenylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.109 | |
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Record name | 9-PHENYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC63Z5S1UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Phenylanthracene?
A1: this compound has the molecular formula C20H14 and a molecular weight of 254.33 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies have investigated the spectroscopic properties of this compound. These include:
- UV-Vis Spectroscopy: Used to determine its absorption characteristics and estimate its microenvironmental polarity in different solvent systems. [, ]
- Fluorescence Spectroscopy: Used to study its excited state dynamics, including fluorescence quenching mechanisms and the influence of solvent properties on fluorescence anisotropy. [, , , , , , ]
- Time-resolved Raman Spectroscopy: Employed to investigate the vibrational structure of its excited states. []
- Electron Spin Resonance Spectroscopy: Used to characterize its anion radical and investigate the formation of excited high-spin states. [, ]
Q3: How does this compound behave in different solvent systems?
A: The solubility and photophysical properties of this compound are influenced by the solvent environment. For instance, its fluorescence quantum yield increases significantly in rigid matrices like poly(methyl methacrylate) compared to fluid solutions. [] It shows different solubilities in various solvents, including pressurized hot water. [] Additionally, its rotational diffusion behavior varies in different ionic liquids and organic solvents. [, , , , , , , ]
Q4: Does this compound participate in catalytic reactions?
A: While not a catalyst itself, this compound acts as a reactant in several reactions. For instance, it undergoes photodimerization in the presence of dienes like piperylene. [] It also participates in Diels-Alder reactions with dienes like 1,3-pentadiene and 1,3-cyclohexadiene. []
Q5: Is this compound involved in any photochemical reactions?
A5: Yes, this compound participates in various photochemical reactions, including:
- Photosensitized Reduction: Acts as a photosensitizer in the reduction of sulfonium salts, contributing to a deeper understanding of electron-transfer mechanisms. []
- Photoacid Generation: Participates in the anthracene-sensitized photodecomposition of diphenyliodonium hexafluorophosphate, leading to the generation of protons used in epoxy polymerization. []
- Photodimerization: Undergoes photodimerization upon irradiation with piperylene, demonstrating its reactivity under specific photochemical conditions. []
Q6: Have there been computational studies on this compound?
A: Yes, computational studies have investigated the rotational barrier of the phenyl ring in this compound. These studies predicted a high rotational barrier, which was later experimentally confirmed. [, ]
Q7: What do computational studies reveal about the vibrational structure of this compound?
A: Theoretical calculations have been used to predict the vibronic 'line' spectra of this compound for both absorption and fluorescence. These calculations, based on optimized geometries of the ground (S0) and first excited singlet (S1) states, successfully reproduced the experimentally observed vibrational structure, confirming the accuracy of the calculated geometries and providing a deeper understanding of the molecule's electronic transitions. []
Q8: Is there information about the environmental impact of this compound?
A: A study investigated the bioavailability and genotoxicity of this compound in different soils, highlighting its potential environmental risks. [] This research emphasized the importance of understanding the fate and effects of such compounds in the environment.
Q9: Are there any known alternatives or substitutes for this compound in specific applications?
A: While direct replacements for this compound are not explicitly mentioned in the provided research, the studies highlight the influence of structural modifications on the molecule's properties. For instance, introducing substituents at different positions on the anthracene ring or modifying the phenyl ring can alter its photophysical and electrochemical behavior. [, , , ] This suggests that tailored derivatives of this compound could potentially serve as substitutes with improved properties for specific applications.
Q10: What are some important analytical techniques used in the study of this compound?
A10: A range of analytical techniques are employed to characterize and study this compound and its derivatives. Some key techniques include:
- Electrochemistry: Used to determine redox potentials, investigate electron-transfer kinetics, and understand the stability of its radical ions. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure of this compound derivatives and investigate dynamic processes like hindered rotation. [, , ]
- Gas Chromatography/Mass Spectrometry (GC/MS): Employed for the identification and quantification of this compound in complex mixtures. []
- X-ray Crystallography: Used to determine the solid-state structure of this compound and its derivatives, providing valuable insights into their molecular geometry and packing arrangements. [, ]
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